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Compound of Interest

3-Hydroxy-2-quinoxalinecarboxylic
Compound Name: o
aci

Cat. No.: B073938

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Hydroxy-2-
quinoxalinecarboxylic acid, a potent antagonist of excitatory amino acid receptors with
significant research applications. This document details its commercial availability,
physicochemical properties, and key experimental applications, including its role in
neuroscience research.

Commercial Availability

3-Hydroxy-2-quinoxalinecarboxylic acid (CAS No. 1204-75-7) is readily available from
several commercial suppliers catering to the research and development community. The table
below summarizes key information from prominent vendors. Purity levels are consistently high,
making it suitable for a range of sensitive experimental applications.
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) ] Available
Supplier Product Number(s) Purity .
Quantities
Sigma-Aldrich
o ] 108340 97% 59
(MilliporeSigma)
Santa Cruz
) SC-224153 >95% 19,59
Biotechnology
s B 100 mg, 250 mg, 500
Apollo Scientific ORO04757 Not specified
mg, 19
] 97%-99% (Varies by ] ]
ChemicalBook CB7258045 ) Varies by supplier
supplier)
] Industrial Grade ] ]
Echemi N/A Varies by supplier

(Varies)

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its effective and safe use

in a laboratory setting.

hvsicochemical .

Property Value Reference
CAS Number 1204-75-7 [1][2]
Molecular Formula CoHeN203 [11[2]
Molecular Weight 190.16 g/mol [1][2]
Melting Point 267-268 °C (lit.) [1]
Appearance Dark yellow powder/solid [3]
Soluble in DMSO. Water
Solubility solubility is likely low but may [4]

increase in basic conditions.
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Spectroscopic Data

Spectroscopic data is essential for the verification of the compound's identity and purity.

Technique Data Highlights

Spectra available through vendors and
1H NMR, 3C NMR

databases.

The mid-IR and Raman spectra have been
Infrared (IR) Spectroscopy recorded and interpreted with the help of
B3LYP/6-311++G(d,p) calculations.

Mass spectra (GC) are available in spectral
Mass Spectrometry (MS)

databases.

Safety and Handling

3-Hydroxy-2-quinoxalinecarboxylic acid is classified as a hazardous substance and requires
careful handling in a laboratory environment.
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Hazard . Precautionary
. GHS Pictogram Hazard Statements
Classification Statements

P261: Avoid breathing
dust/fume/gas/mist/iva
pours/spray. P280:

Wear protective

gloves/eye
protection/face
Skin Irritant (Category ) protection.
) H315: Causes skin
2), Eye Irritant S P302+P352: IF ON
. irritation. H319: i
(Category 2), Specific ) ) SKIN: Wash with
o GHSO07 (Exclamation Causes serious eye
target organ toxicity — S plenty of soap and
_ Mark) irritation. H335: May
single exposure _ water.
cause respiratory
(Category 3), S P305+P351+P338: IF
; irritation. _
Respiratory system IN EYES: Rinse

cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or
equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]

Mechanism of Action and Signhaling Pathways

3-Hydroxy-2-quinoxalinecarboxylic acid functions as an antagonist at two key excitatory
amino acid receptors: the N-methyl-D-aspartate (NMDA) receptor and the kainate receptor.[1]
Its primary mechanism involves the glycine binding site on the NMDA receptor.

NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity,
learning, and memory. For the NMDA receptor channel to open, it requires the binding of both
glutamate and a co-agonist, typically glycine or D-serine. 3-Hydroxy-2-quinoxalinecarboxylic
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acid acts as a competitive antagonist at the glycine binding site, thereby preventing the

channel from opening even in the presence of glutamate. This inhibition of the NMDA receptor

leads to a reduction in Ca2* influx and subsequent downstream signaling cascades.
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Caption: Antagonism of the NMDA receptor by 3-Hydroxy-2-quinoxalinecarboxylic acid.

Kainate Receptor Antagonism

Kainate receptors are another class of ionotropic glutamate receptors that contribute to

excitatory synaptic transmission. While the precise mechanism of antagonism by 3-Hydroxy-2-

quinoxalinecarboxylic acid at the kainate receptor is less defined in the provided literature, it

is known to inhibit kainate-induced responses. This suggests it likely interferes with glutamate

binding or ion channel function.
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Caption: Antagonism of the Kainate receptor by 3-Hydroxy-2-quinoxalinecarboxylic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments where 3-Hydroxy-2-
quinoxalinecarboxylic acid has been utilized.

General Synthesis of 3-Hydroxy-2-quinoxalinecarboxylic
Acid

A common synthetic route to quinoxaline derivatives involves the condensation of an o-
phenylenediamine with a 1,2-dicarbonyl compound. For 3-Hydroxy-2-quinoxalinecarboxylic

acid, a plausible synthesis involves the reaction of o-phenylenediamine with a derivative of
pyruvic acid.

)
( )
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Caption: General synthetic workflow for 3-Hydroxy-2-quinoxalinecarboxylic acid.
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Methodology:

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-
phenylenediamine in a suitable solvent such as ethanol or acetic acid.

» Reagent Addition: Add an equimolar amount of a suitable pyruvic acid derivative (e.g., ethyl
2-0x0-3-hydroxypropanoate) to the solution.

o Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. The product
may precipitate out of the solution. If not, the solvent can be removed under reduced
pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) to yield pure 3-Hydroxy-2-quinoxalinecarboxylic acid.

Inhibition of 22Na* Efflux in Brain Slices

This assay is a functional measure of NMDA and kainate receptor activity. Excitatory amino
acid agonists stimulate the influx of Na* into neurons, which can be measured by the
subsequent efflux of pre-loaded radioactive 22Na*. Antagonists will inhibit this agonist-induced
efflux.

Methodology:

» Brain Slice Preparation: Prepare acute brain slices (e.g., from rat hippocampus or cortex) of
300-400 um thickness using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

e 2Na* Loading: Incubate the brain slices in aCSF containing 2Na* (e.g., 1 uCi/mL) for 30-60
minutes at 37°C to allow for loading of the radioactive isotope.

o Washout: Transfer the slices to a perfusion chamber and wash with non-radioactive aCSF to
remove extracellular 2Na*. Collect fractions of the perfusate at regular intervals (e.g., every
minute).
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» Agonist Stimulation: After a stable baseline of 2Na* efflux is established, switch to aCSF
containing the agonist (e.g., NMDA and glycine, or kainate). This will cause a sharp increase
in 2Na* efflux.

o Antagonist Application: In a separate set of experiments, pre-incubate the slices with 3-
Hydroxy-2-quinoxalinecarboxylic acid at the desired concentration for a period before and
during the agonist application.

o Data Analysis: Measure the radioactivity in the collected fractions using a scintillation
counter. The inhibitory effect of 3-Hydroxy-2-quinoxalinecarboxylic acid is determined by
comparing the agonist-stimulated 22Na* efflux in the presence and absence of the
antagonist.

Preparation of Zinc(ll)-quinoxaline Complexes

3-Hydroxy-2-quinoxalinecarboxylic acid can be used as a ligand to form coordination
complexes with metal ions like Zinc(ll).

Methodology:

e Ligand Solution: Dissolve 3-Hydroxy-2-quinoxalinecarboxylic acid in a suitable solvent,
such as a mixture of ethanol and water, with the addition of a base (e.g., NaOH or
triethylamine) to deprotonate the carboxylic acid and hydroxyl groups, facilitating
coordination.

o Metal Salt Solution: Prepare a solution of a Zinc(ll) salt (e.g., ZnClz or Zn(NOs)z2) in water or
ethanol.

o Complexation: Slowly add the Zinc(ll) salt solution to the ligand solution with constant
stirring. The formation of the complex may be indicated by a color change or the precipitation
of a solid.

 Isolation: The resulting Zinc(ll)-quinoxaline complex can be isolated by filtration, washed with
the solvent, and dried.

o Characterization: The structure and properties of the complex can be characterized by
techniques such as X-ray crystallography, fluorescence spectroscopy, and elemental
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analysis.

Study of Sorption to Estuarine Sediment

This type of study is crucial for understanding the environmental fate of the compound.
Methodology:

o Sediment Collection and Preparation: Collect sediment samples from an estuarine
environment. The sediment should be well-characterized in terms of its organic carbon
content, particle size distribution, and mineralogy.

e Sorption Isotherms: Prepare a series of solutions of 3-Hydroxy-2-quinoxalinecarboxylic
acid in artificial seawater or filtered estuarine water at different concentrations.

o Equilibration: Add a known mass of the sediment to each solution. The mixtures are then
agitated (e.g., on a shaker table) for a sufficient time to reach equilibrium (typically 24-48
hours). The temperature should be kept constant.

e Phase Separation: After equilibration, separate the solid phase (sediment) from the aqueous
phase by centrifugation.

» Analysis: Measure the concentration of 3-Hydroxy-2-quinoxalinecarboxylic acid remaining
in the aqueous phase using a suitable analytical technique, such as High-Performance
Liguid Chromatography (HPLC).

o Data Calculation: The amount of compound sorbed to the sediment is calculated by the
difference between the initial and final aqueous concentrations. Sorption isotherms (e.g.,
Freundlich or Langmuir) can then be constructed to describe the partitioning behavior of the
compound.

This technical guide provides a comprehensive overview of 3-Hydroxy-2-
quinoxalinecarboxylic acid for researchers and professionals in the field of drug development
and neuroscience. The information on its commercial availability, physicochemical properties,
mechanism of action, and detailed experimental protocols will facilitate its effective and safe
utilization in scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 3-
Hydroxy-2-quinoxalinecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073938#commercial-suppliers-of-3-hydroxy-2-
quinoxalinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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